N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine
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Overview
Description
N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C12H17ClN2. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a chlorophenyl group and a methyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)]: A sulfanilide derivative with potential biological activities.
Uniqueness
N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3 |
InChI Key |
XYWQSMRTYUNQKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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